REACTION_CXSMILES
|
S(Cl)([Cl:3])=O.O[CH2:6][CH2:7][N:8]1[C:17](=[O:18])[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=[CH:9]1>O>[Cl:3][CH2:6][CH2:7][N:8]1[C:17](=[O:18])[C:16]2[C:11](=[CH:12][CH:13]=[CH:14][CH:15]=2)[N:10]=[CH:9]1
|
Name
|
|
Quantity
|
15 mmol
|
Type
|
reactant
|
Smiles
|
S(=O)(Cl)Cl
|
Name
|
|
Quantity
|
2 g
|
Type
|
reactant
|
Smiles
|
OCCN1C=NC2=CC=CC=C2C1=O
|
Name
|
|
Quantity
|
50 mL
|
Type
|
solvent
|
Smiles
|
O
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
85 °C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
forming a white suspension
|
Type
|
WAIT
|
Details
|
The reaction medium was kept at this temperature under agitation for thirty minutes
|
Type
|
WAIT
|
Details
|
after which it was left
|
Type
|
TEMPERATURE
|
Details
|
to cool to about 40° C
|
Type
|
CUSTOM
|
Details
|
forming a pinkish suspension, which
|
Type
|
FILTRATION
|
Details
|
vacuum filtered
|
Type
|
WASH
|
Details
|
washed with three portions of 10 mL of an ethanol/water mixture (50% v/v)
|
Reaction Time |
2 h |
Name
|
|
Type
|
product
|
Smiles
|
ClCCN1C=NC2=CC=CC=C2C1=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: AMOUNT | 8.63 mmol | |
AMOUNT: MASS | 1.8 g | |
YIELD: PERCENTYIELD | 82% | |
YIELD: CALCULATEDPERCENTYIELD | 82% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |